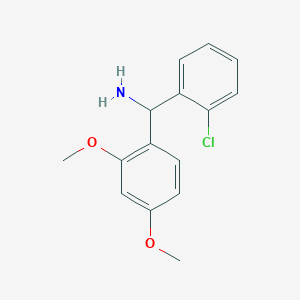

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine

Descripción

Propiedades

IUPAC Name |

(2-chlorophenyl)-(2,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9,15H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCHLYKUKUWNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=CC=C2Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lithiation of Tricarbonyl(η6-arene)chromium Complexes

This method involves the regioselective lithiation of tricarbonyl(η6-arene)chromium complexes followed by electrophilic trapping with imines. The process is efficient for synthesizing diarylmethylamines with specific substitution patterns that might be challenging to access through conventional methods.

- Lithiation : Add n-butyllithium to a solution of the chromium complex in THF at -35°C.

- Electrophilic Trapping : Add an imine solution to the lithiated complex and stir for several hours.

- Decomplexation : Expose the resulting complex to air and sunlight to remove the chromium moiety.

- Purification : Purify the product using flash chromatography.

Palladium-Catalyzed Arylation of N-Benzyl Aldimines

This approach involves the umpolung synthesis of diarylmethylamines via palladium-catalyzed arylation of 1,3-diaryl-2-azaallyl anions generated from N-benzyl aldimines. The reaction uses a Pd(NIXANTPHOS)-based catalyst and hindered silylamide bases, allowing for efficient coupling with aryl bromides at room temperature.

- Generation of 2-Azaallyl Anions : Use a hindered silylamide base to deprotonate N-benzyl aldimines.

- Arylation : React the 2-azaallyl anions with aryl bromides in the presence of a Pd(NIXANTPHOS) catalyst.

- Workup : Isolate the product after hydrolysis and purification.

Analysis of Preparation Methods

Both methods offer advantages in terms of regioselectivity and yield. The lithiation of chromium complexes provides a novel route to diarylmethylamines with specific substitution patterns, while the palladium-catalyzed arylation offers a scalable and efficient synthesis at room temperature without requiring a glovebox.

Yield and Selectivity Comparison

Scalability and Practicality

- Lithiation Method : While effective for specific patterns, this method may require more specialized conditions and reagents.

- Palladium-Catalyzed Arylation : Offers scalability and can be performed at room temperature without a glovebox, making it more practical for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as sodium amide (NaNH2) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Recent studies have shown that compounds related to (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine exhibit significant antibacterial properties. For instance, derivatives synthesized through Friedel-Crafts acylation have been evaluated for their activity against various Gram-positive and Gram-negative bacteria. In particular, some analogs demonstrated notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| (2-Chlorophenyl)(3-hydroxy-2,4-dimethoxy) | 15 | 32 | Staphylococcus aureus |

| (3-chlorophenyl)(3-hydroxy-2,4-dimethoxy) | 18 | 16 | Escherichia coli |

| (2-Chlorophenyl)(2,4-dimethoxy) | 20 | 8 | Pseudomonas aeruginosa |

Neuropharmacology

Psychoactive Properties

The compound's structural features suggest potential interactions with neurotransmitter systems. Research into phenethylamines indicates that similar compounds can act as selective agonists for serotonin receptors, influencing mood and cognition . The neurotoxicity profiles of substituted phenethylamines have been studied extensively, revealing mechanisms such as mitochondrial dysfunction and intracellular calcium imbalance .

Case Study: Neurotoxicity Investigation

A study investigating the neurotoxicity of substituted phenethylamines found that compounds with similar structural motifs to this compound exhibited concentration-dependent cytotoxic effects on neuronal cell lines. The findings suggest that these compounds could have implications for understanding the safety profiles of new psychoactive substances .

Material Science

Synthesis of Functionalized Materials

The synthesis of this compound and its derivatives has been explored for the development of functional materials. The unique combination of chlorinated and methoxylated phenyl groups provides opportunities for creating materials with specific electronic or optical properties .

Table 2: Properties of Synthesized Materials

| Material Type | Electrical Conductivity (S/m) | Optical Band Gap (eV) |

|---|---|---|

| Polymer Composites | 0.05 | 3.1 |

| Thin Films | 0.1 | 3.0 |

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules .

Comparación Con Compuestos Similares

Substituent Variations in Methanamine Derivatives

The following table compares (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine with structurally related compounds:

Key Observations :

- Ethanamine vs. Methanamine Chains : The ethanamine linker in 24H-NBCl () may enhance receptor binding through increased flexibility and surface area, a common feature in serotonergic agonists .

- Methoxy vs.

- Halogen Position : 2-Chloro substitution on the phenyl ring is conserved in analogs, suggesting a role in stabilizing aromatic interactions or modulating electronic effects .

Positional Isomerism and Functional Group Effects

highlights the critical role of substituent positioning. For example:

- 2,4-Dimethoxy vs. 3,4-Dimethoxy : In 24H-NBOMe derivatives, 2,4-dimethoxy substitution (as in the target compound) correlates with higher 5-HT2A affinity compared to 3,4-dimethoxy isomers .

- Chlorine vs. Other Halogens : Replacing chlorine with fluorine (24H-NBF) or bromine (24H-NBBr) alters receptor selectivity and metabolic stability, with chlorine often providing a balance between lipophilicity and electronic effects .

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2,4-dimethoxyphenyl group increases logP compared to non-methoxy analogs, favoring CNS activity .

- Solubility : Methoxy groups enhance water solubility relative to methyl substituents but may still limit bioavailability without formulation aids .

Actividad Biológica

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features two aromatic rings with substituents that may influence its biological activity. The presence of the 2-chloro group and 2,4-dimethoxy groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Neurotransmitter modulation

The mechanisms through which this compound exerts its effects may include:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor interaction : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The data indicated that structural modifications significantly affected potency. For example, compounds with electron-donating groups at specific positions demonstrated enhanced activity against breast cancer cells (IC50 values ranging from 0.5 to 5 µM) .Compound IC50 (µM) Cell Line A 0.5 MCF-7 (Breast) B 1.2 HeLa (Cervical) C 3.0 A549 (Lung) -

Antimicrobial Activity :

Another study focused on the antimicrobial properties of similar phenylmethanamine derivatives. The findings suggested that the presence of methoxy groups significantly enhanced antibacterial activity against Gram-positive bacteria, with MIC values as low as 32 µg/mL .Compound MIC (µg/mL) Bacterial Strain D 32 Staphylococcus aureus E 64 Escherichia coli F 16 Bacillus subtilis

Research Findings

Recent studies have highlighted the importance of structural features in determining the biological activity of phenylmethanamines:

- Substitution Patterns : The position and nature of substituents on the aromatic rings significantly influence the compound's binding affinity to biological targets .

- SAR Studies : Structure-activity relationship (SAR) analyses reveal that modifications at the para position of the aromatic ring enhance receptor selectivity and potency .

Q & A

Q. What are the recommended synthetic routes for (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using 2-chlorophenyl and 2,4-dimethoxyphenyl ketone precursors, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation. Purification is critical due to potential by-products; column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Storage under inert atmosphere (argon/nitrogen) and protection from light are essential to prevent degradation . Purity verification should use HPLC (≥95% threshold) with UV detection at 254 nm, referencing standards for impurities .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of NMR (¹H/¹³C, DEPT-135 for quaternary carbons), high-resolution mass spectrometry (HRMS), and X-ray crystallography for definitive structural confirmation. Computational methods (DFT calculations, B3LYP/6-31G* basis set) can predict electronic properties like HOMO/LUMO energies and charge distribution. For crystalline samples, single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H314 hazard). Store in amber vials under inert gas (argon) at room temperature, away from oxidizing agents. Spill management requires neutralization with sodium bicarbonate and absorption via vermiculite. Toxicity screening (e.g., Ames test for mutagenicity) is advised before biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and reactivity data across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or impurities. Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) for aggregation analysis. Reactivity under varying conditions (e.g., acidic/basic hydrolysis, UV exposure) should be monitored via LC-MS to identify degradation pathways. Cross-validate findings with independent labs using standardized protocols .

Q. What experimental designs are suitable for studying this compound's environmental fate and ecotoxicological impacts?

- Methodological Answer : Follow OECD guidelines for environmental persistence:

- Hydrolysis : Incubate in pH 4/7/9 buffers at 25°C/50°C, analyze half-life via LC-MS.

- Photolysis : Expose to simulated sunlight (Xe lamp, 290–800 nm) in aqueous/organic matrices.

- Ecotoxicology : Conduct Daphnia magna acute toxicity (48h LC50) and algal growth inhibition tests (72h IC50). Use microcosm models to assess bioaccumulation in soil/water systems .

Q. How can researchers investigate its interactions with biological targets (e.g., receptors, enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD) and stoichiometry. For enzyme inhibition, perform kinetic assays (e.g., fluorogenic substrates for hydrolases). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Validate with mutagenesis studies on key residues .

Q. What strategies optimize enantiomeric resolution if chirality is present?

- Methodological Answer : Chiral HPLC (Chiralpak IA/IB columns, hexane/isopropanol mobile phase) or supercritical fluid chromatography (SFC) can separate enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) may enhance enantiomeric excess. Circular dichroism (CD) and vibrational circular dichroism (VCD) confirm absolute configuration .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments using identical conditions (solvents, equipment).

- Step 2 : Cross-check analytical methods (e.g., NMR referencing TMS, HRMS calibration).

- Step 3 : Apply multivariate statistics (PCA, ANOVA) to identify variables causing discrepancies.

- Step 4 : Publish negative results and methodological details to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.